L-norvaline N-benzylamide

Description

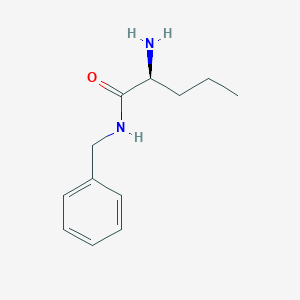

L-Norvaline (CAS 6600-40-4) is a non-proteinogenic amino acid with the chemical formula C₅H₁₁NO₂. Structurally analogous to valine but featuring an additional carbon in its side chain, it is utilized in pre-workout supplements for its arginase-inhibiting properties, which enhance nitric oxide production and muscle perfusion . When modified as an N-benzylamide derivative, the compound gains a benzyl group attached to the amide nitrogen of L-norvaline. Recent studies suggest roles in neuroprotection (e.g., Alzheimer’s disease) and metabolic regulation .

Properties

CAS No. |

156801-51-3 |

|---|---|

Molecular Formula |

C12H18N2O |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

(2S)-2-amino-N-benzylpentanamide |

InChI |

InChI=1S/C12H18N2O/c1-2-6-11(13)12(15)14-9-10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9,13H2,1H3,(H,14,15)/t11-/m0/s1 |

InChI Key |

UOSIRFSGVMTCIY-NSHDSACASA-N |

Isomeric SMILES |

CCC[C@@H](C(=O)NCC1=CC=CC=C1)N |

Canonical SMILES |

CCCC(C(=O)NCC1=CC=CC=C1)N |

Origin of Product |

United States |

Chemical Reactions Analysis

Synthetic Pathways and Functional Group Transformations

L-norvaline derivatives are typically synthesized via amide coupling or enzymatic transamination (Fig. 1) . For N-benzylamide formation, a plausible route involves:

-

Protection of the α-amino group of L-norvaline (e.g., via benzyl chloroformate).

-

Amide bond formation with benzylamine using coupling agents like EDC/HOBt or DCC .

-

Deprotection under mild acidic conditions.

Key challenges include stereochemical retention and minimizing racemization during coupling .

Reactivity of the Amide Group

The benzylamide group is susceptible to:

-

Hydrolysis : Acidic or basic conditions can cleave the amide bond, yielding L-norvaline and benzylamine. Enzymatic hydrolysis (e.g., via proteases) may offer regioselectivity .

-

Nucleophilic Substitution : The amide nitrogen can participate in alkylation or acylation under strong bases (e.g., LDA), though steric hindrance from the benzyl group may limit reactivity .

Enzymatic Modifications

Enzymes like branched-chain amino acid aminotransferases (BCAT) or transaminases could catalyze the transfer of the benzylamide group to α-keto acids, producing chiral α-amino derivatives . For example:

This reactivity parallels transamination routes for γ-hydroxy-α-amino acids .

Stability and Degradation

-

Thermal Stability : Amides generally degrade above 200°C, releasing CO and benzylamine .

-

Oxidative Stability : Susceptible to peroxide-mediated oxidation at the α-carbon, forming nitroso or nitrile derivatives.

Comparative Reactivity with Analogs

| Reaction Type | This compound | N-Benzoyl-L-Norvaline |

|---|---|---|

| Hydrolysis (pH 2, 100°C) | Rapid cleavage (~1 hr) | Slow (~24 hr) |

| Transaminase Activity | Moderate (s = 30–50) | Low (s < 10) |

| Solubility (H₂O) | 5–10 mM | <1 mM |

Key Limitations in Current Data:

Comparison with Similar Compounds

Anticonvulsant N-Benzylamides of Gamma-Hydroxybutyric Acid (GHB)

Key Compounds : Alpha-substituted GHB N-benzylamides (e.g., compound 9 from ).

- Structure: Features a GHB backbone with an N-benzylamide group and alpha-substitutions (e.g., tetrahydroisoquinoline).

- Activity : Demonstrated efficacy in maximal electroshock (MES) seizure models (active at 30–100 mg/kg in rodents). Weak binding to GABA receptors suggests indirect modulation of GABAergic pathways .

- Comparison: Unlike L-norvaline N-benzylamide, these derivatives prioritize the spatial orientation of the benzylamide fragment for anticonvulsant activity rather than enzyme inhibition .

STAT3 Inhibitors with N-Arylbenzamide Scaffolds

Key Compounds : Heterocyclic N-benzylamides (e.g., 11t , 11w from ).

- Structure : Benzylamide core with meta-substitutions (e.g., pyridyl groups) to reduce lipophilicity.

- Activity : Inhibit STAT3 dimerization (IC₅₀ = 33.5–35.3 μM). Para-substituted analogs (e.g., 11s ) showed significantly reduced potency, highlighting the importance of substitution patterns .

- Comparison: While this compound lacks heterocyclic motifs, its arginase inhibition contrasts with STAT3-targeted mechanisms. Both classes underscore the benzylamide’s role in target engagement but diverge in biological pathways.

Antiviral N-Benzylamide Derivatives Targeting EV 2C Protein

Key Compounds : Fluoxetine analogs (e.g., 12b from ).

- Structure : Substituted N-benzylamides with broad-spectrum activity against enteroviruses.

- Activity : Inhibits viral replication by targeting the 2C protein, with compound 12b showing efficacy across multiple EV species .

- Comparison: this compound’s therapeutic focus on neurodegenerative and metabolic diseases differs from these antivirals, though both leverage the benzylamide group for molecular interactions.

Arginase-Inhibiting L-Norvaline Derivatives

The N-benzylamide derivative may enhance bioavailability or target specificity, though detailed studies are sparse.

Data Table: Comparative Analysis of N-Benzylamide Derivatives

Research Findings and Implications

- Structural Insights: The N-benzylamide group is a versatile pharmacophore, with activity modulated by substitutions (meta/para positions) and backbone chemistry (GHB vs. amino acid derivatives) .

- Therapeutic Potential: this compound’s arginase inhibition contrasts with anticonvulsant, antiviral, and anticancer applications of other derivatives, suggesting divergent optimization strategies.

- Gaps in Knowledge: Limited data exist on this compound’s pharmacokinetics and binding specificity compared to well-studied analogs like STAT3 inhibitors or GHB derivatives.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing L-norvaline N-benzylamide with high purity and yield?

- Methodological Answer : High-yield synthesis (97%) can be achieved by refluxing L-norvaline in a methanolic HCl solution under inert atmospheric conditions. This method ensures minimal degradation and high purity, as confirmed by post-synthesis characterization using techniques like HPLC or NMR to verify structural integrity . For deuterated analogs, protocols involving isotopic labeling (e.g., 5-d3-Nva) require modified synthetic steps, such as deuterium exchange during intermediate stages .

Q. What standard assays are used to evaluate the biological activity of L-norvaline derivatives in preclinical models?

- Methodological Answer : Key assays include:

- TTC Staining : Quantifies necrosis volume in ischemic tissues (e.g., rat intestinal ischemia models) by differentiating viable (red) and necrotic (white) regions .

- Immunohistochemistry and Proteomics : Used to assess neuroprotective effects, such as reduced beta-amyloidosis in Alzheimer’s models (3xTg-AD mice) .

- qPCR : Measures transcriptional changes in neuroplasticity markers (e.g., postsynaptic density protein 95) .

- In Vitro Cytotoxicity Assays : Evaluate safety profiles using cell viability assays (e.g., mitochondrial dysfunction tests) at varying concentrations .

Q. How should researchers characterize the physicochemical properties of this compound, such as solubility and stability?

- Methodological Answer : Utilize spectroscopic and chromatographic methods:

- FTIR and UV-Vis : Confirm functional groups and optical properties (e.g., cut-off wavelength for nonlinear optical applications) .

- XRD : Determines crystalline structure and purity .

- Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and light conditions, with HPLC monitoring for decomposition products .

Advanced Research Questions

Q. How can contradictory findings about L-norvaline’s mechanism of action be resolved (e.g., partial reversal by glibenclamide in ischemia models)?

- Methodological Answer : Contradictions may arise from overlapping pathways. For example, glibenclamide (a K+ channel blocker) partially reverses L-norvaline’s protective effects in intestinal ischemia, suggesting dual mechanisms involving both arginase inhibition and K+ channel modulation. To dissect these:

- Pharmacological Knockdown : Combine L-norvaline with pathway-specific inhibitors (e.g., arginase vs. K+ channel blockers) .

- Time-Course Experiments : Differentiate early-phase (first window) vs. delayed (second window) protective effects using staggered dosing .

Q. What experimental models are most suitable for studying L-norvaline’s neuroprotective effects in neurodegenerative diseases?

- Methodological Answer :

- 3xTg-AD Mice : Ideal for Alzheimer’s studies, as they exhibit amyloidosis and cognitive deficits. Use Morris water maze tests to quantify memory improvement post-treatment .

- In Vitro Neuronal Cultures : Primary neurons or SH-SY5Y cells treated with Aβ oligomers to assess synaptic protein expression (e.g., PSD-95) via Western blot .

- Rat Ischemia Models : For cross-disciplinary insights into neurovascular protection .

Q. What are the optimal strategies for combining L-norvaline with other arginase inhibitors to enhance therapeutic efficacy?

- Methodological Answer : Synergistic approaches require:

- Dose-Response Matrices : Test L-norvaline with inhibitors like ABH (2(S)-amino-6-boronohexanoic acid) at varying ratios to identify additive vs. antagonistic effects.

- Metabolic Profiling : Monitor arginine/ornithine ratios via LC-MS to confirm dual pathway inhibition .

- In Vivo Validation : Use double-transgenic models (e.g., AD + cardiovascular disease) to assess multi-organ efficacy .

Q. What advanced techniques are recommended for elucidating L-norvaline’s role in nonlinear optical (NLO) applications?

- Methodological Answer : For NLO characterization:

- Z-Scan Technique : Measures third-order nonlinear susceptibility (χ³) to quantify optical limiting efficiency .

- DFT Calculations : Correlate experimental data (e.g., hyperpolarizability) with electronic structure models to predict NLO performance .

- Single-Crystal XRD : Resolves molecular packing and dipole alignment critical for NLO activity .

Contradictions and Safety Considerations

-

Safety in Laboratory Settings : While in vitro studies report cytotoxicity at high concentrations (>1 mM), L-norvaline is classified as non-hazardous in standard lab handling. Always validate in vivo safety using acute toxicity assays (e.g., OECD Guideline 423) and monitor blood pressure in animal models due to vasoactive effects .

-

Conflicting Mechanisms : Address discrepancies (e.g., neuroprotection vs. cytotoxicity) by contextualizing dose-dependency and model specificity. For example, neuroprotection in AD mice occurs at lower doses (≤50 mg/kg) than cytotoxic thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.